N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-25-14-8-7-11(10-15(14)26-2)16(22)19-18-21-20-17(27-18)12-5-4-6-13(9-12)28(3,23)24/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGDHVIABKWQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,3,4-oxadiazole derivatives with diverse pharmacological applications.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Solubility and Bioavailability The methanesulfonyl group in the target compound enhances water solubility compared to bromine (in ) or thiophene (), which are more lipophilic .
Electronic and Steric Influences
- Electron-withdrawing groups (e.g., SO₂CH₃ in the target compound) stabilize the oxadiazole ring and may enhance metabolic stability compared to electron-donating groups like OCH₃ in .
- Bulkier substituents (e.g., diethylsulfamoyl in ) reduce membrane permeability but may improve target specificity .
Table 2: Hypothetical Pharmacological Profiles
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a benzamide core with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl substituent. This structural configuration contributes to its biological activity and makes it a subject of interest in drug development.
Molecular Formula
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 365.38 g/mol
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Table 1: Antitumor Activity in Different Cell Lines
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 6.75 ± 0.19 | 2D Assay |
| HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 (Lung) | 4.01 ± 0.95 | 2D Assay |
| MRC-5 (Fibroblast) | 3.11 ± 0.26 | Cytotoxicity Assay |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's selective potency against lung cancer cell lines while also affecting normal lung fibroblasts .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Antibacterial Activity
In addition to its antitumor effects, this compound has demonstrated antibacterial properties against common pathogens such as E. coli and S. aureus. The mechanisms underlying these effects include disruption of bacterial enzyme function .
Study on Anticancer Efficacy
A study investigated the anticancer efficacy of this compound using both two-dimensional (2D) and three-dimensional (3D) cultures of lung cancer cell lines. The results showed significant differences in cytotoxicity between the two assay formats, highlighting the importance of using diverse models for evaluating drug efficacy.
Comparative Analysis with Other Compounds
In comparative studies with standard chemotherapeutics like doxorubicin and vandetanib, the new compound exhibited competitive IC50 values, suggesting it may serve as a viable alternative or adjunct in cancer treatment protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves a multi-step process:
Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
Coupling the oxadiazole intermediate with 3,4-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Introduction of the 3-methanesulfonylphenyl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, depending on precursor availability .
- Critical Parameters :
- Temperature : Oxadiazole cyclization requires 80–100°C for 6–12 hours .
- pH : Neutral to slightly acidic conditions (pH 5–7) minimize side reactions during coupling .
- Yield Optimization : Use HPLC to monitor reaction progress; typical yields range from 45–65% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Oxadiazole protons : Singlet at δ 8.2–8.5 ppm for H-2 and H-5 of the oxadiazole ring .
- Methanesulfonyl group : Sharp singlet for S-CH₃ at δ 3.1–3.3 ppm .
- IR Spectroscopy :
- C=O stretch (benzamide) at 1650–1680 cm⁻¹; S=O stretch (methanesulfonyl) at 1150–1170 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~443.4 (calculated for C₁₉H₁₈N₃O₆S) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should controls be designed?
- Methodological Answer :
- Anticancer Screening : Use MTT assays on NCI-60 cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
- Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC determination), with ciprofloxacin as a reference .
- Controls : Include vehicle (DMSO ≤0.1%) and structurally related analogs (e.g., lacking methanesulfonyl or methoxy groups) to isolate functional group contributions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the methanesulfonyl and dimethoxy groups in bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with:
- Replacement of methanesulfonyl with sulfonamide or methyl groups .
- Varied methoxy positions (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) .
- Assay Correlation : Compare IC₅₀ values across analogs in enzyme inhibition (e.g., COX-2) or cellular proliferation assays.
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity with targets like EGFR or tubulin .
Q. What strategies resolve contradictory data in studies reporting its activity against kinase vs. non-kinase targets?
- Methodological Answer :
- Target Deconvolution : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to rule out off-target effects .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations .
Q. How can solubility challenges posed by the methoxy and sulfonyl groups be addressed in formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (70:30) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) on methoxy groups to improve bioavailability .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Key Research Gaps and Recommendations
- Crystallographic Data : No X-ray structure exists for this compound. Collaborate with crystallography labs to resolve its 3D conformation .
- In Vivo Toxicity : Limited data on acute/chronic toxicity. Conduct OECD 423 assays in rodent models .
- Synergistic Effects : Unexplored combinatorial potential with FDA-approved chemotherapeutics. Test in 3D tumor spheroid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
